2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available benzene derivatives. One common method involves the cyclization of benzamides with appropriate substituents under acidic or basic conditions . The reaction conditions often require the use of catalysts such as transition metals or strong acids/bases to facilitate the formation of the isoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, strong acids/bases, and oxidizing/reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways . The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
1-aminoisoquinoline: Known for its use in medicinal chemistry and as a precursor for more complex molecules.
Benzimidazo[2,1-a]isoquinoline: Exhibits broad biological activity and is used in the development of pharmaceuticals.
Uniqueness
What sets 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-Phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its structure features a benzoisoquinoline core, which is known for various biological activities. This article delves into the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C24H16N2O2. The compound's unique structure allows it to interact with various biological targets, which is crucial for its therapeutic effects.
Property | Value |
---|---|
Chemical Formula | C24H16N2O2 |
Molecular Weight | 384.39 g/mol |
Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit specific bromodomains associated with cancer cell proliferation. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in gene regulation and cancer progression.
The compound’s biological activity may be attributed to several mechanisms:
- Inhibition of Bromodomains : The ability to inhibit bromodomains suggests that it can interfere with the transcriptional regulation of genes involved in cell cycle progression and survival.
- Induction of Apoptosis : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : There is evidence that it can cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
Study 1: Antitumor Efficacy
In vitro tests conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) demonstrated significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity.
Study 2: Mechanistic Insights
A study exploring the mechanistic pathways revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells. This increase was linked to the activation of stress response pathways that ultimately resulted in apoptosis.
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Chemical Formula | Notable Features |
---|---|---|
6-amino-benzodeisoquinoline-1,3-dione | C12H8N2O2 | Simpler structure; lacks phenyl group |
5-amino-N-(4-methylphenyl)benzo[de]isoquinoline | C18H13N3O | Different substitution pattern; varied activity |
6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | C18H12N2O2 | Similar core structure; potential for different interactions |
Properties
IUPAC Name |
6-anilino-2-phenylbenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-23-19-13-7-12-18-21(25-16-8-3-1-4-9-16)15-14-20(22(18)19)24(28)26(23)17-10-5-2-6-11-17/h1-15,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEHSDPQIIVTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.